4-Nitrobenzofuran-3-carboxylic acid
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Overview
Description
4-Nitrobenzofuran-3-carboxylic acid is a heterocyclic aromatic compound that features a benzofuran ring substituted with a nitro group at the 4-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrobenzofuran-3-carboxylic acid typically involves the nitration of benzofuran derivatives. One common method is the electrophilic nitration of 3-unsubstituted benzofurans using nitric acid or nitrogen dioxide in the presence of a strong acid catalyst . The reaction conditions often require careful control of temperature and reaction time to achieve the desired regioselectivity and yield.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step processes starting from readily available precursors. These methods often include the formation of the benzofuran ring followed by selective nitration and carboxylation steps. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobenzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: 4-Aminobenzofuran-3-carboxylic acid.
Reduction: 4-Nitrobenzofuran-3-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrobenzofuran-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-nitrobenzofuran-3-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
- 2-Nitrobenzofuran-3-carboxylic acid
- 3-Nitrobenzofuran-2-carboxylic acid
- 5-Nitrobenzofuran-3-carboxylic acid
Comparison: 4-Nitrobenzofuran-3-carboxylic acid is unique due to the specific positioning of the nitro and carboxylic acid groups, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different chemical behaviors and biological effects due to the electronic and steric factors associated with the substituent positions .
Properties
Molecular Formula |
C9H5NO5 |
---|---|
Molecular Weight |
207.14 g/mol |
IUPAC Name |
4-nitro-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C9H5NO5/c11-9(12)5-4-15-7-3-1-2-6(8(5)7)10(13)14/h1-4H,(H,11,12) |
InChI Key |
FIODLDPNAFNQLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=C2C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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